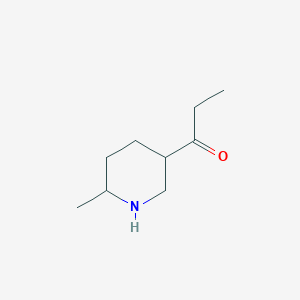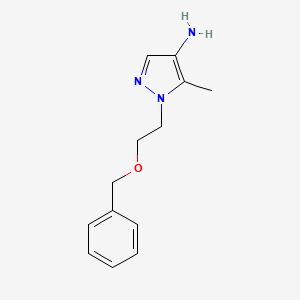
(2-Fluoroethyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoroethyl)dimethylamine is an organic compound with the molecular formula C4H10FN It is a secondary amine where the nitrogen atom is bonded to two methyl groups and one 2-fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Reaction with 2-Fluoroethanol: Dimethylamine reacts with 2-fluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form this compound.
Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow process. This method involves the reaction of dimethylamine with 2-fluoroethanol in the presence of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The continuous flow process allows for efficient production and easy scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluoroethyl)dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Fluoroethyl)dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Fluoroethyl)dimethylamine involves its interaction with molecular targets through its amine and fluoroethyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its fluorine atom can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler secondary amine with two methyl groups.
2-Fluoroethylamine: A primary amine with a 2-fluoroethyl group.
N,N-Dimethyl-2-fluoroethylamine: A tertiary amine with similar structural features.
Uniqueness
(2-Fluoroethyl)dimethylamine is unique due to the presence of both dimethylamine and 2-fluoroethyl groups. This combination imparts distinct chemical properties, such as increased nucleophilicity and potential biological activity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H10FN |
|---|---|
Molekulargewicht |
91.13 g/mol |
IUPAC-Name |
2-fluoro-N,N-dimethylethanamine |
InChI |
InChI=1S/C4H10FN/c1-6(2)4-3-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
JUJFZZAZRUJOBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





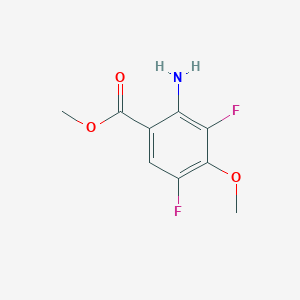
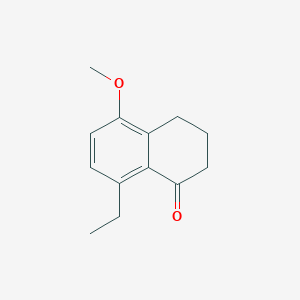
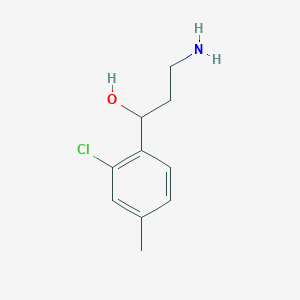
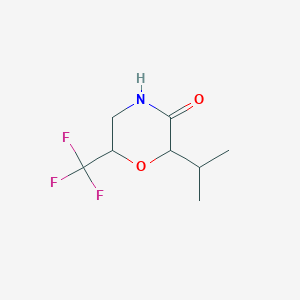
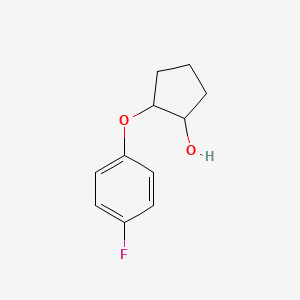
![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)

![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166295.png)
